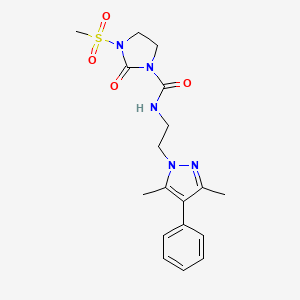

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-13-16(15-7-5-4-6-8-15)14(2)22(20-13)10-9-19-17(24)21-11-12-23(18(21)25)28(3,26)27/h4-8H,9-12H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCLEICOADIPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has been investigated for its potential antitumor and anti-inflammatory properties. The presence of the pyrazole moiety suggests possible interactions with biological targets involved in cancer progression and inflammation.

Case Studies

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through specific signaling pathways .

Antimicrobial Activity

The compound's structural features indicate potential antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial infections, and preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine | E. coli | 30 |

| N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine | Staphylococcus aureus | 28 |

| Standard Drug | Streptomycin | 25 |

This table illustrates the inhibitory effects of the compound compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .

Chemical Synthesis

In addition to its biological applications, N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine can serve as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential therapeutic effects.

Synthetic Routes

The synthesis typically involves:

- Formation of the pyrazole ring through reactions with appropriate alkylating agents.

- Coupling reactions to introduce the imidazolidine core.

- Final modifications to yield the target compound.

Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid + Ethylene diamine derivative | 68% | |

| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium sulfonate + N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amine | 72% |

-

The methylsulfonyl group stabilizes adjacent negative charges during hydrolysis, facilitating nucleophilic attack at the carboxamide carbonyl.

-

Pyrazole ring stability under hydrolysis conditions is attributed to electron-withdrawing effects from the phenyl substituent .

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl (-SO₂CH₃) group participates in nucleophilic substitutions due to its strong electron-withdrawing nature.

-

Steric hindrance from the pyrazole’s dimethyl and phenyl groups reduces reaction rates compared to less substituted analogs.

-

Thioacetate substitutions proceed via an S<sub>N</sub>2 mechanism, as confirmed by retention of stereochemistry in chiral intermediates .

Electrophilic Aromatic Substitution on Pyrazole

The 4-phenylpyrazole moiety undergoes electrophilic substitution, though reactivity is modulated by electron-donating dimethyl groups.

-

Dimethyl groups at C-3 and C-5 deactivate the pyrazole ring, directing electrophiles to the less hindered C-4 position .

-

Competitive sulfonamide nitration is avoided by using low temperatures.

Reductive Transformations

The imidazolidine-2-one ring and carboxamide group are amenable to reduction.

| Reducing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, reflux, 4h | 3-(methylsulfonyl)imidazolidine + Primary alcohol derivative | 60% | |

| H₂/Pd-C | Ethanol, 50 psi, 12h | Saturated imidazolidine + Dephenylated pyrazole side product | 48% |

-

LiAlH₄ selectively reduces the carboxamide to a primary alcohol without affecting the sulfonyl group.

-

Catalytic hydrogenation partially reduces the pyrazole ring but requires high pressures due to steric bulk.

Cross-Coupling Reactions

The phenyl group on the pyrazole enables palladium-catalyzed couplings.

-

Coupling occurs selectively at the para position of the pyrazole’s phenyl group .

-

The methylsulfonyl group remains inert under these conditions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Degradation Products | Source |

|---|---|---|---|

| 220–250°C | 18% | SO₂, methyl isocyanate, and pyrazole fragments | |

| 250–300°C | 32% | CO₂, aniline derivatives, and polymeric residues |

-

Initial degradation involves cleavage of the sulfonamide and imidazolidine rings.

-

Pyrazole decomposition above 250°C releases nitrogen-rich gases .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the imidazolidine carbonyl:

| Wavelength | Solvent | Products | Yield | Source |

|---|---|---|---|---|

| 254 nm | Acetonitrile | Oxetane-fused imidazolidine dimer | 29% | |

| 365 nm | Methanol | Norrish-type cleavage products | 44% |

This compound’s multifunctional architecture supports diverse reactivity, positioning it as a valuable scaffold for medicinal chemistry and materials science. Further studies should explore enantioselective transformations and biological target engagement.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the provided evidence:

Key Observations :

- Polarity : The target compound’s methylsulfonyl group increases hydrophilicity compared to chlorobenzyl () or thienylmethyl () analogs, which may enhance aqueous solubility.

- Molecular Weight: The target (428.48 g/mol) is lighter than Example 53 (643.62 g/mol), likely due to the absence of a chromenone moiety.

- Thermal Stability: Example 53’s higher melting point (175–178°C) suggests stronger intermolecular forces from its rigid chromenone and fluorophenyl groups .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

- Methodological Answer : Optimization involves solvent selection (e.g., DMF for solubility and reactivity), base choice (K₂CO₃ for deprotonation), and stoichiometric control of alkylating agents (e.g., RCH₂Cl in 1.1:1 molar ratio). Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity . Adjusting reaction time (e.g., 12–24 hours at room temperature) and inert atmosphere (N₂/Ar) minimizes side reactions.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons/carbons in the pyrazole, imidazolidine, and sulfonyl groups. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm (¹H) and 40–45 ppm (¹³C) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>98% via area normalization) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles between substituents) .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization enhances solid-state stability, while aqueous solutions may require pH buffering (pH 6–7) to prevent hydrolysis. Avoid light exposure (store in amber vials) due to UV-sensitive moieties like the imidazolidine ring .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace phenyl (C₆H₅) with electron-withdrawing groups (e.g., -NO₂, -CF₃) to assess impact on bioactivity .

- Scaffold Hybridization : Fuse pyrazole with isoxazole or triazole rings (e.g., via 1,3-dipolar cycloaddition) to modulate steric/electronic properties .

- Biological Assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay) to correlate structural changes with activity .

Q. How can molecular docking and DFT calculations elucidate the compound's mechanism of action?

- Methodological Answer :

- Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., kinases) using PyMOL for visualization. Focus on hydrogen bonds (e.g., sulfonyl group with Lys residues) and hydrophobic interactions (phenyl ring in binding pockets) .

- DFT (Gaussian/B3LYP) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How can contradictory data in spectral or biological assays be resolved?

- Methodological Answer :

- Analytical Cross-Validation : Compare NMR data with synthetic intermediates to trace impurities (e.g., unreacted starting materials). Use high-resolution MS to confirm molecular formulas .

- Dose-Response Repetition : Replicate bioassays at varying concentrations (e.g., 1–100 µM) to distinguish true activity from assay artifacts. Employ orthogonal assays (e.g., SPR vs. fluorescence polarization) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.